(1'S,2S,3S)-Fosaprepitant Dimeglumine is a phosphorylated derivative of aprepitant, an antiemetic medication primarily used for the prevention of nausea and vomiting associated with chemotherapy. As a prodrug, it is converted into aprepitant in the body, where it exerts its therapeutic effects. Fosaprepitant dimeglumine is administered intravenously and is known for its effectiveness in managing both acute and delayed chemotherapy-induced nausea and vomiting.
Fosaprepitant dimeglumine is synthesized from aprepitant through various chemical processes. It is commercially available under brand names such as Emend and Focinvez. The compound is classified as a small molecule drug and is included in various pharmacological categories due to its mechanism of action as a neurokinin-1 receptor antagonist.
The synthesis of fosaprepitant dimeglumine involves several key steps that transform aprepitant into the final product.
Fosaprepitant dimeglumine has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties.
The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, which detail the specific arrangement of atoms within the molecule .
Fosaprepitant dimeglumine participates in several chemical reactions during its synthesis and metabolism:
These reactions are carefully controlled to ensure high purity and yield of the final product .
Fosaprepitant acts primarily as an antagonist at neurokinin-1 receptors, which are implicated in the emetic response associated with chemotherapy.
The half-life of aprepitant is approximately 9 to 13 hours, allowing for prolonged antiemetic effects when used in combination with other medications .
These properties are critical for ensuring effective delivery and therapeutic efficacy .
Fosaprepitant dimeglumine is primarily used in clinical settings for:
(1'S,2S,3S)-Fosaprepitant Dimeglumine is systematically named as:(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol hemi((3-(((2S,3S)-2-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonate) [4] [8].
This prodrug comprises two distinct molecular units:
The core structure features three defined chiral centers:
Table 1: Atomic Constituents of (1'S,2S,3S)-Fosaprepitant Dimeglumine
Component | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
Fosaprepitant ion | C₂₃H₂₂F₇N₄O₆P | 614.41 | Phosphorylated triazole, morpholino ring |
Dimeglumine (×2) | C₁₄H₃₄N₂O₁₀ | 390.43 (×2) | Hydroxyl groups, ammonium cation |
Total Complex | C₃₇H₅₆F₇N₆O₁₆P | 1004.84 | Ionic phosphonate, hydrogen-bond donors |
The structural complexity arises from the morpholino-triazolinone backbone decorated with fluorinated aryl groups, where the 4-fluorophenyl and 3,5-bis(trifluoromethyl)phenyl moieties dictate spatial orientation and receptor binding [4] [7].
Fosaprepitant's three chiral centers permit eight possible stereoisomers, but only specific configurations exhibit therapeutic relevance. The (1'S,2S,3S) isomer is distinguished by:
Table 2: Key Fosaprepitant Stereoisomers and Commercial Sources
Stereoisomer | Chiral Centers (1',2,3) | CAS/Product Code | Primary Use | Commercial Availability |
---|---|---|---|---|
(1'R,2S,3S) | (R,S,S) | TRC-F727330-25MG | API component | LGC Standards [8] |
(1'S,2S,3S) | (S,S,S) | TRC-F727340-25MG | Quality control | LGC Standards [3] |
(1'S,2R,3S) | (S,R,S) | SA45416 | Research | SynThink Chemicals [6] |
The absolute configuration of (1'S,2S,3S)-Fosaprepitant Dimeglumine is verified through multimodal analytical techniques:
Table 3: Spectroscopic Descriptors for Configuration Validation
Technique | Key Parameters | Isomer-Specific Signatures |
---|---|---|
HPLC | Column: C18; Mobile phase: MeCN/H₂O (0.1% TFA) | tR(1'S,2S,3S) ≈ 8.2 min; tR(1'R,2S,3S) ≈ 10.7 min [1] |
NMR | ¹H (600 MHz, DMSO-d₆), ¹⁹F (565 MHz) | δ 1.45 (d, 3H, CH₃); δ -63.2 (s, CF₃) [7] |
MS | ESI-QTOF, positive mode | m/z 1004.3379 [M+H]⁺; 522.2121 [dimeglumine+H]⁺ [4] |
XRPD | Cu-Kα radiation, λ=1.5406 Å | Amorphous halo (no sharp peaks) [5] |
These methods collectively establish the stereochemical integrity of (1'S,2S,3S)-Fosaprepitant Dimeglumine, ensuring its utility as a reference material for pharmaceutical analysis [1] [4] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0